{4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid
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Overview
Description
{4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid is an organic compound characterized by its phenyl and acetic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid typically involves the condensation of 4-hydroxybenzaldehyde with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently hydrolyzed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, halogens.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, {4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. It is used in the development of new drugs targeting specific enzymes and receptors.
Medicine: In medicine, this compound derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and bacterial infections.
Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of {4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- 4-hydroxyphenylacetic acid
- 4-phenylbutyric acid
- 4-phenyl-3-buten-2-one
Comparison: Compared to similar compounds, {4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid exhibits unique structural features, such as the presence of both phenyl and acetic acid groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C17H14O4 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H14O4/c18-16(14-4-2-1-3-5-14)11-8-13-6-9-15(10-7-13)21-12-17(19)20/h1-11H,12H2,(H,19,20)/b11-8+ |
InChI Key |
RAWOIFJFAZJKMJ-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
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